2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, which is further connected to a phenylpyridazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the phenylpyridazine moiety. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine under basic conditions.
Attachment of the Phenylpyridazine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenylpyridazine group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proinflammatory cytokine production in activated glial cells, which is relevant for its potential use in treating neuroinflammatory conditions . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a pyrimidine core and exhibit similar biological activities, such as neuroprotection and anti-inflammatory effects.
Pyridazinone Derivatives: These compounds contain a pyridazine ring and have been studied for their inhibitory effects on enzymes and potential therapeutic applications.
Uniqueness
2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neuroinflammatory pathways and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-15-20-10-9-18(21-15)24-11-13-25(14-12-24)19-8-7-17(22-23-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKDOPMJHXHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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